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Compound of Interest

Compound Name: 1,13-Tetradecadiene

Cat. No.: B1583877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,13-tetradecadiene, a long-chain diene of interest in various chemical research and

development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound

identification, characterization, and quality control.

Spectroscopic Data Summary
The empirical formula for 1,13-tetradecadiene is C₁₄H₂₆, with a molecular weight of 194.36

g/mol . Its structure, featuring two terminal double bonds separated by a ten-carbon aliphatic

chain, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.8 m 2H -CH=CH₂

~4.9 m 4H -CH=CH₂

~2.0 m 4H -CH₂-CH=CH₂

~1.3 m 16H -(CH₂)₈-

¹³C NMR Data

Chemical Shift (ppm) Assignment

~139 -CH=CH₂

~114 -CH=CH₂

~34 -CH₂-CH=CH₂

~29 -(CH₂)₈-

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 1,13-tetradecadiene is characterized by absorptions corresponding to its alkene

and alkane moieties.

Wavenumber (cm⁻¹) Intensity Assignment

~3077 Medium =C-H stretch (vinyl)

~2925, ~2854 Strong C-H stretch (alkane)

~1641 Medium C=C stretch (alkene)

~1465 Medium -CH₂- bend (scissoring)

~991, ~909 Strong =C-H bend (out-of-plane)
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1,13-tetradecadiene results in a

characteristic fragmentation pattern.

m/z Relative Intensity Assignment

194 Low [M]⁺ (Molecular Ion)

165 Moderate [M - C₂H₅]⁺

137 Moderate [M - C₄H₇]⁺

123 Moderate [M - C₅H₁₀]⁺

95 High [C₇H₁₁]⁺

81 High [C₆H₉]⁺

67 High [C₅H₇]⁺

55 Very High [C₄H₇]⁺ (Base Peak)

41 High [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of 1,13-tetradecadiene in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution into a 5 mm NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: 0-10 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or corresponding frequency for the spectrometer used.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-150 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the TMS signal.

Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,13-tetradecadiene.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

As 1,13-tetradecadiene is a liquid, no specific sample preparation is required for ATR

analysis.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of 1,13-tetradecadiene directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Data Processing:

Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 1,13-
tetradecadiene.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the volatile liquid sample into the mass spectrometer via a

gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a non-polar

capillary column is suitable.

Instrument Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 35-300.

Source Temperature: 200-250 °C.

Data Acquisition:

Acquire the mass spectrum, recording the relative abundance of each ion.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral

losses.

Visualizations
The following diagrams illustrate the workflow of the spectroscopic analyses described.
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Caption: General workflow for the spectroscopic analysis of 1,13-tetradecadiene.

This guide serves as a foundational resource for professionals engaged in the study and

application of 1,13-tetradecadiene, providing the necessary spectroscopic data and

methodologies for its unambiguous identification and characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 1,13-Tetradecadiene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583877#spectroscopic-data-for-1-13-
tetradecadiene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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